molecular formula C20H27IO2 B12813200 [2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene

[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12813200
M. Wt: 426.3 g/mol
InChI Key: JQRBNLJDIKDWAO-UHFFFAOYSA-N
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Description

[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol and 1-iodo-2,3,4,5-tetramethylbenzene are organic compounds with distinct chemical structures and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol typically involves the reduction of corresponding aldehydes or ketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .

1-Iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2). The reaction is typically conducted under reflux conditions to ensure complete iodination .

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3, HNO3, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Aldehydes, ketones

    Reduction: Alcohols, hydrocarbons

    Substitution: Amines, thiols derivatives

Scientific Research Applications

Chemistry

These compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks in organic synthesis and are involved in various catalytic processes .

Biology and Medicine

In biological research, these compounds are studied for their potential pharmacological properties. They may act as precursors to bioactive molecules with therapeutic applications .

Industry

In the industrial sector, these compounds are used in the production of specialty chemicals, polymers, and materials with specific properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of these compounds lies in their specific substitution patterns and reactivity. For example, the presence of multiple methyl groups in 1-iodo-2,3,4,5-tetramethylbenzene enhances its reactivity in substitution reactions compared to less substituted analogs .

Properties

Molecular Formula

C20H27IO2

Molecular Weight

426.3 g/mol

IUPAC Name

[2-(hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C10H13I.C10H14O2/c1-6-5-10(11)9(4)8(3)7(6)2;1-7-3-9(5-11)10(6-12)4-8(7)2/h5H,1-4H3;3-4,11-12H,5-6H2,1-2H3

InChI Key

JQRBNLJDIKDWAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CO)CO.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

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